![molecular formula C21H15ClN4O2S B2974568 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 1172372-84-7](/img/structure/B2974568.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H15ClN4O2S and its molecular weight is 422.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening for Tuberculosis and Other Bacterial Infections
One notable application involves the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives aimed at inhibiting Mycobacterium tuberculosis DNA GyrB. A study by Reddy et al. (2014) highlights the design of molecules integrating the thiazole aminopiperidine core with a carbamide side chain, demonstrating potent activity against tuberculosis without cytotoxicity in eukaryotic cells at significant concentrations (Reddy et al., 2014).
Antimicrobial Activity
Another application area is the development of novel antimicrobial agents. Research by Idrees et al. (2019, 2020) involved synthesizing various derivatives that were screened for in-vitro antibacterial activity against pathogenic microorganisms, showing promising results against strains like E. coli and S. aureus (Idrees et al., 2019) (Idrees et al., 2020).
Design and Synthesis of Novel Inhibitors
Further, the compound's framework has been used in the design and synthesis of novel inhibitors targeting specific proteins. Allan et al. (2009) developed N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), indicating the role of such compounds in modulating protein function for therapeutic purposes (Allan et al., 2009).
Antitumor Agents
Moreover, benzothiazole derivatives synthesized based on this compound's structure have been evaluated for their antitumor activities. Yoshida et al. (2005) synthesized derivatives showing selective cytotoxicity against tumorigenic cell lines, pointing towards the potential of these compounds in cancer therapy (Yoshida et al., 2005).
Nematocidal Activity
Finally, the compound's derivatives have also shown potential in agrochemical applications, such as the development of nematocidal agents. Zhao et al. (2017) prepared fluorine-containing pyrazole carboxamides exhibiting notable nematocidal activity against Meloidogyne incognita, highlighting the versatility of this compound in various research domains (Zhao et al., 2017).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c22-15-6-3-8-18-19(15)24-21(29-18)26(12-11-25-10-4-9-23-25)20(27)17-13-14-5-1-2-7-16(14)28-17/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBQUAGOWIGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide |
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